molecular formula C12H16ClNO B14877775 (5-(2-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol

(5-(2-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol

Cat. No.: B14877775
M. Wt: 225.71 g/mol
InChI Key: FACRMOQYPDSYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(2-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol: is a chemical compound characterized by the presence of a chlorophenyl group attached to a pyrrolidine ring, which is further substituted with a methyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol typically involves the reaction of 2-chlorobenzyl chloride with 1-methylpyrrolidine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in (5-(2-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol can undergo oxidation to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine, depending on the reagents used.

    Substitution: The chlorophenyl group can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration requires nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: (5-(2-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of chlorophenyl and pyrrolidine derivatives on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may be exploited to design drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (5-(2-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group may enhance binding affinity to certain targets, while the pyrrolidine ring can modulate the compound’s overall activity. The methanol moiety may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

  • (5-(2-Bromophenyl)-1-methylpyrrolidin-3-yl)methanol
  • (5-(2-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol
  • (5-(2-Methylphenyl)-1-methylpyrrolidin-3-yl)methanol

Comparison:

  • (5-(2-Bromophenyl)-1-methylpyrrolidin-3-yl)methanol: The presence of a bromine atom instead of chlorine may result in different reactivity and biological activity.
  • (5-(2-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol: The fluorine atom can significantly alter the compound’s electronic properties and interactions with molecular targets.
  • (5-(2-Methylphenyl)-1-methylpyrrolidin-3-yl)methanol: The methyl group may affect the compound’s steric properties and overall reactivity.

Conclusion

(5-(2-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol is a versatile compound with potential applications in various fields of scientific research. Its unique structural features and reactivity make it a valuable tool in organic synthesis, biological studies, medicinal chemistry, and industrial applications. Further research into its properties and applications may uncover new and exciting uses for this compound.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

[5-(2-chlorophenyl)-1-methylpyrrolidin-3-yl]methanol

InChI

InChI=1S/C12H16ClNO/c1-14-7-9(8-15)6-12(14)10-4-2-3-5-11(10)13/h2-5,9,12,15H,6-8H2,1H3

InChI Key

FACRMOQYPDSYGX-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC1C2=CC=CC=C2Cl)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.